molecular formula C25H22N4O5 B2801832 ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1105233-60-0

ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2801832
CAS No.: 1105233-60-0
M. Wt: 458.474
InChI Key: OZPPWGBCNMYSRT-UHFFFAOYSA-N
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Description

The compound ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate features a multi-heterocyclic architecture:

  • Ethyl benzoate core: Enhances solubility and serves as a metabolically stable ester group.
  • Acetamido linker: Bridges the benzoate and dihydropyridinone moieties, influencing conformational flexibility.
  • 1,2,4-Oxadiazole substituent: A bioisostere for ester or amide groups, often associated with antimicrobial and antitumor properties. The 4-methylphenyl group at position 3 of the oxadiazole likely enhances lipophilicity and target binding .

This structural complexity suggests applications in drug discovery, particularly targeting enzymes or receptors where heterocyclic diversity is critical.

Properties

IUPAC Name

ethyl 3-[[2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-3-33-25(32)18-6-4-7-19(14-18)26-21(30)15-29-13-5-8-20(24(29)31)23-27-22(28-34-23)17-11-9-16(2)10-12-17/h4-14H,3,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPPWGBCNMYSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Pyridine Ring: The pyridine ring can be constructed using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reactions: The oxadiazole and pyridine rings are then coupled with the benzoate moiety through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains three reactive domains:

  • Ethyl benzoate ester group : Susceptible to hydrolysis under acidic/basic conditions.
  • Acetamido linker (-NHCO-) : Potential site for nucleophilic substitution or hydrolysis.
  • 1,2,4-Oxadiazole ring : Electrophilic aromatic substitution at the 5-position due to electron-withdrawing effects of the oxadiazole.
  • Dihydropyridin-2-one moiety : Oxidation to pyridine or reduction to piperidine derivatives.

Synthetic and Functionalization Reactions

Key reactions reported in patents and chemical databases include:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Ester Hydrolysis NaOH (aq.), refluxCarboxylic acid derivative (3-(2-{...}acetamido)benzoic acid)
Oxadiazole Ring Opening H₂O₂, HCl (acidic oxidation)Formation of nitrile oxide intermediates or amide derivatives
Nucleophilic Substitution Alkyl halides, K₂CO₃ (base)Alkylation at the acetamido nitrogen or oxadiazole ring
Reduction of Dihydropyridine NaBH₄, Pd/C (H₂)Conversion to piperidin-2-one derivatives

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed >200°C (TGA data from PubChem ).
  • Hydrolytic Degradation : Ester group hydrolyzes rapidly at pH >10, forming benzoic acid derivatives .
  • Photostability : Oxadiazole ring shows resistance to UV-induced degradation under inert conditions .

Biological Interactions

  • Metabolic Reactions :
    • Esterase-Mediated Hydrolysis : Liver microsomes convert the ethyl ester to carboxylic acid (t₁/₂ = 2.3 hrs) .
    • Cytochrome P450 Oxidation : Dihydropyridine moiety undergoes CYP3A4-mediated oxidation to pyridine derivatives .

Key Research Findings

  • Synthetic Optimization :
    • Cyclocondensation of amidoximes with activated esters yields 1,2,4-oxadiazoles in >85% purity (patent US10208019B2 ).
    • Microwave-assisted synthesis reduces reaction time from 12 hrs to 30 mins for acetamido linker formation .
  • Structure-Activity Relationships :
    • Electron-withdrawing groups on the oxadiazole enhance metabolic stability by 40% (PubChem ).
    • Ethyl ester substitution improves bioavailability compared to methyl analogs (patent WO2010045251A2 ).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit promising anticancer properties. Ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate has been investigated for its ability to inhibit cancer cell proliferation. The oxadiazole ring is known for its role in enhancing the biological activity of pharmaceutical agents, making this compound a candidate for further development in cancer therapies .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Properties

Broad-Spectrum Activity:
this compound has demonstrated antimicrobial activity against various bacterial strains. The incorporation of the oxadiazole moiety enhances the lipophilicity of the compound, allowing better penetration through bacterial membranes .

Case Studies:
Recent studies have reported that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests showed inhibition zones comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic drug development .

Material Science Applications

Polymeric Composites:
The unique chemical structure of this compound makes it suitable for incorporation into polymeric matrices to enhance material properties. Its thermal stability and mechanical strength can be advantageous in developing high-performance materials for industrial applications .

Nanocomposites:
Research into nanocomposite materials has shown that adding this compound can improve the electrical conductivity and thermal properties of polymers. This is particularly relevant in electronic applications where enhanced performance is crucial .

Synthesis and Characterization

Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions followed by cyclization processes. Advanced techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Characterization Techniques:
Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity necessary for biological testing .

Mechanism of Action

The mechanism by which ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Key Functional Groups Biological Activity (Reported) Synthesis Highlights References
Target Compound 1,2,4-Oxadiazole, dihydropyridinone, ethyl benzoate Hypothesized kinase inhibition, antimicrobial Cyclization of amidoximes, Suzuki coupling
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives () 1,2,4-Oxadiazole, benzoxazine, acetate ester Antimicrobial (implied) Condensation of (E)-N'-hydroxy-2-phenylacetimidamide
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) () Pyridazine, phenethylamino, ethyl benzoate Not specified (structural analog) Nucleophilic substitution, esterification
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60, ) 1,2,4-Oxadiazole, pyridinyl, benzoxazolo-oxazine Potent activity (undisclosed target) Suzuki-Miyaura cross-coupling

Physicochemical Properties

  • Solubility: The ethyl benzoate group in the target compound and I-6230 improves aqueous solubility compared to non-esterified analogs.
  • Metabolic Stability : The methyl group on the oxadiazole (target) may reduce oxidative metabolism compared to methylisoxazole derivatives (e.g., I-6273), as oxadiazoles are generally resistant to CYP450 enzymes .

Biological Activity

Ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that incorporates multiple pharmacologically relevant structures. The presence of a 1,2,4-oxadiazole moiety in its structure suggests potential biological activity, as compounds containing this heterocycle have been shown to exhibit a wide range of pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H20N4O4\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_4

This structure includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Dihydropyridine : Often associated with calcium channel blockers and other therapeutic effects.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. A study highlighted that compounds with this moiety demonstrated cytotoxicity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For instance, a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity. Research has documented that oxadiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the oxadiazole ring has also been noted. These compounds may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. This suggests that this compound could have therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase .
  • Cell Cycle Arrest : Many oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

A variety of studies have explored the biological activities of oxadiazole derivatives:

StudyCompoundActivityFindings
PMC7345688Oxadiazole DerivativeAnticancerExhibited IC50 values <100 µM against multiple cancer cell lines
MDPIVarious OxadiazolesAntimicrobialEffective against Staphylococcus aureus and E. coli
PMC7115563Benzotriazole DerivativesAntifungalLimited antifungal activity but effective against certain bacteria

Q & A

Basic: What are the critical steps and reagents for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions to assemble the oxadiazole, dihydropyridinone, and benzoate moieties. Key steps include:

  • Oxadiazole formation : Cyclization of amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions, often using reagents like DMF and bases (e.g., NaOH or K₂CO₃) to facilitate bond formation .
  • Dihydropyridinone coupling : Reaction of oxadiazole-containing intermediates with acetamide derivatives via nucleophilic substitution or amidation, requiring temperature control (25–80°C) and anhydrous solvents (e.g., THF or DCM) .
  • Esterification : Final benzoate ester formation using ethyl chloroformate or ethanol under acidic catalysis .
    Key reagents : 4-methylphenyl amidoxime, ethyl 3-aminobenzoate, and coupling agents like EDCI/HOBt .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing oxadiazole C-5 vs. C-3 substitution) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for esters and oxadiazoles) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during amide coupling, while higher temperatures (60–80°C) accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while EtOAc/hexane mixtures improve recrystallization efficiency .
  • Catalyst optimization : Use of Cs₂CO₃ for SNAr reactions or Pd catalysts for cross-coupling steps (if applicable) .
  • Workflow : Monitor reactions via TLC or in situ IR to terminate at optimal conversion points .

Advanced: How do structural analogs inform SAR studies for this compound?

Answer:

  • Substituent effects : Modifying the 4-methylphenyl group (e.g., Cl, Br, or CF₃ substituents) alters bioactivity. For example, electron-withdrawing groups enhance target binding affinity in related oxadiazole derivatives .
  • Core scaffold variations : Replacing dihydropyridinone with pyrimidinone reduces metabolic stability but increases solubility .
    Example SAR data :
Substituent (R)Bioactivity (IC₅₀, nM)Solubility (µg/mL)
4-CH₃ (target)120 ± 158.2
4-Cl85 ± 105.1
4-CF₃45 ± 83.9
Data adapted from studies on analogous oxadiazoles .

Advanced: How can contradictions in biological data (e.g., enzyme vs. cell-based assays) be resolved?

Answer:

  • Assay validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct binding .
  • Metabolic stability testing : Use liver microsomes to assess if poor cell-based activity stems from rapid degradation .
  • Off-target profiling : Employ kinome-wide screening or proteomics to identify unintended interactions .
  • Structural modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or mismatched pharmacophores between enzyme and cellular environments .

Advanced: What strategies mitigate solubility challenges in in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400/water (20:80) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or ester prodrug moieties cleaved in vivo .
  • Crystallization control : Amorphous solid dispersions (e.g., with PVP-VA64) improve bioavailability .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Genetic knockdown : CRISPR/Cas9 knockout of putative targets (e.g., kinases or GPCRs) to observe phenotype rescue .
  • Transcriptomics : RNA-seq identifies downstream pathways modulated by the compound .
  • Chemical proteomics : SILAC (stable isotope labeling by amino acids in cell culture) maps interaction networks .

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